Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate

Description

Systematic IUPAC Nomenclature and Structural Representation

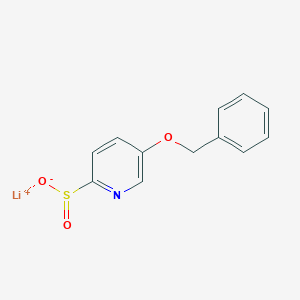

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is systematically named lithium 5-(benzyloxy)pyridine-2-sulfinate according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structural components:

- A pyridine ring substituted at position 2 with a sulfinate group ($$ \text{SO}_2^- $$).

- A benzyloxy group ($$ \text{O}-\text{CH}2-\text{C}6\text{H}_5 $$) at position 5 of the pyridine ring.

- A lithium cation ($$ \text{Li}^+ $$) counterion balancing the sulfinate charge.

The structural formula is represented as:

$$ \text{[Li}^+] \cdot \text{C}{12}\text{H}{11}\text{NO}3\text{S}^- $$

The simplified molecular-input line-entry system (SMILES) notation is:

$$ \text{[Li+].C1=CC=C(C=C1)COC2=CN=C(C=C2)S([O-])[O]} $$.

The International Chemical Identifier (InChI) code further clarifies stereochemical and connectivity details:

$$ \text{InChI=1S/C}{12}\text{H}{11}\text{NO}3\text{S.Li/c14-17(15)12-7-6-11(8-13-12)16-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,14,15);/q;+1/p-1} $$.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 2243508-42-9 | |

| MDL Number | MFCD31668437 | |

| Synonym | Lithium 5-benzyloxy-pyridine-2-sulfinate |

It is also referenced in chemical databases under IUPAC name variants , such as lithium 5-(phenylmethoxy)pyridine-2-sulfinate, emphasizing the benzyl ($$ \text{Ph-CH}_2 $$) moiety.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula is C₁₂H₁₀LiNO₃S , with a calculated molecular weight of 255.22 g/mol . Key mass spectrometric features include:

| Parameter | Value | Method |

|---|---|---|

| Exact Mass | 255.0422 Da | High-Resolution MS |

| Major Fragments | - m/z 215 (sulfinate anion) - m/z 91 (benzyl cation) |

ESI-MS |

The lithium adduct ($$ \text{[M + Li]}^+ $$) is typically observed in positive-ion mode, while the sulfinate anion ($$ \text{[M - Li]}^- $$) dominates negative-ion spectra. Isotopic patterns align with sulfur ($$ ^{32}\text{S}: 95\% $$, $$ ^{34}\text{S}: 4.2\% $$) and lithium ($$ ^{7}\text{Li}: 92.5\% $$) natural abundances.

Properties

IUPAC Name |

lithium;5-phenylmethoxypyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S.Li/c14-17(15)12-7-6-11(8-13-12)16-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUOBVBIDNYUTB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)COC2=CN=C(C=C2)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate typically involves the reaction of 5-(benzyloxy)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Cross-Coupling Reactions

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is primarily utilized in palladium-catalyzed cross-coupling reactions. It serves as a nucleophilic coupling partner, enabling the formation of carbon-carbon bonds with aryl halides. This application is crucial for synthesizing complex organic molecules, especially in pharmaceutical development.

- Case Study: The compound has been successfully employed in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of diverse pyridine derivatives. Studies indicate that using this sulfinate enhances reaction yields and selectivity compared to traditional methods .

1.2 Synthesis of Pyridine Derivatives

The compound facilitates the synthesis of various substituted pyridines, which are valuable intermediates in the production of agrochemicals and pharmaceuticals. Its ability to act as a versatile building block makes it essential in organic synthesis.

- Data Table: Yield Comparison in Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromotoluene | 85 | |

| Negishi Coupling | 4-Iodotoluene | 78 | |

| Stille Coupling | 4-Chlorotoluene | 80 |

Medicinal Chemistry Applications

2.1 Drug Development

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with metal-based drugs. This property is particularly advantageous for enhancing the bioavailability and efficacy of anticancer agents.

- Case Study: Research has demonstrated that bioconjugating this sulfinate with platinum-based drugs can improve their targeting capabilities while reducing systemic toxicity. For instance, formulations like Lipoplatin utilize similar sulfinate compounds to achieve targeted delivery in cancer therapy .

2.2 Anticancer Activity

The compound's role in enhancing the anticancer activity of metal-based drugs has been documented in several studies. Its ability to form stable complexes allows for controlled release mechanisms, which are critical for minimizing side effects associated with conventional chemotherapy.

Materials Science Applications

3.1 Development of Functional Materials

This compound can be incorporated into polymer matrices to develop functional materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium(1+) ion 5-(benzyloxy)pyridine-2-sulfinate belongs to a family of pyridine-based sulfinates with varying substituents. Below is a detailed comparison with two structurally related compounds:

| Property | Lithium(1+) ion 5-(benzyloxy)pyridine-2-sulfinate | Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate | Lithium(1+) 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate |

|---|---|---|---|

| Substituent | Benzyloxy (-OCH₂C₆H₅) | Trifluoromethoxy (-OCF₃) | tert-Butoxy carbonylamino (-NHCO₂tBu) |

| Molecular Weight (g/mol) | 255.22 | ~307.24* | ~328.29* |

| Electronic Effects | Moderate electron-donating (benzyloxy) | Strong electron-withdrawing (CF₃) | Electron-withdrawing (carbonyl) with steric bulk |

| Solubility | High in THF, DMF; moderate in ether | Higher polarity due to -OCF₃; soluble in acetone | Low solubility in non-polar solvents due to -NHCO₂tBu |

| Reactivity | Nucleophilic sulfinate for SN2 reactions | Enhanced electrophilicity at pyridine ring | Protected amino group allows post-functionalization |

| Applications | Ligand synthesis, cross-coupling intermediates | Fluorinated drug precursors | Peptide coupling, protected intermediates |

*Estimated based on substituent contributions.

Structural and Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group in the parent compound donates electrons via resonance, stabilizing the pyridine ring. In contrast, the trifluoromethoxy group (-OCF₃) in the analog is strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring and altering its reactivity in substitution reactions .

- Steric and Solubility Profiles: The tert-butoxy carbonylamino substituent introduces significant steric hindrance, reducing reactivity toward bulky electrophiles but enabling selective deprotection for downstream modifications. This group also enhances solubility in polar solvents like acetonitrile .

Research Findings

- Synthetic Utility : The benzyloxy variant is preferred in Pd-catalyzed cross-coupling reactions due to its balanced nucleophilicity and stability. In contrast, the trifluoromethoxy analog has been utilized in fluorinated pharmaceutical intermediates, leveraging the metabolic stability imparted by the CF₃ group .

- Stability Studies : Lithium(1+) ion 5-(benzyloxy)pyridine-2-sulfinate exhibits superior thermal stability (decomposition >200°C) compared to the tert-butoxy derivative, which degrades above 150°C due to labile Boc-protection .

Biological Activity

Lithium(1+)ion5-(benzyloxy)pyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt of a sulfinic acid derivative. The presence of the benzyloxy group and the pyridine ring contributes to its unique chemical properties, which may influence its biological interactions.

The biological activity of lithium compounds is often attributed to their ability to modulate various signaling pathways in cells. Specifically, lithium ions are known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase 3 (GSK-3), leading to alterations in cellular signaling that can affect mood regulation and neuroprotection.

- Inhibition of GSK-3 : Lithium's inhibition of GSK-3 is significant in the context of mood disorders, as this enzyme is involved in the regulation of multiple signaling pathways related to neuronal survival and differentiation.

- Modulation of Inositol Signaling : By inhibiting IMPase, lithium reduces the levels of inositol, which is crucial for phosphoinositide signaling pathways. This modulation can lead to changes in neurotransmitter release and receptor sensitivity.

Neuroprotective Effects

Research indicates that lithium compounds may exert neuroprotective effects through several mechanisms:

- Reduction of Oxidative Stress : Lithium has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in neuronal cells. This effect is crucial for protecting against neurodegenerative diseases.

- Promotion of Neurogenesis : Studies have suggested that lithium can stimulate neurogenesis in the hippocampus, which is vital for cognitive function and mood regulation.

Case Studies

- Bipolar Disorder Treatment : Lithium has long been used as a first-line treatment for bipolar disorder. Clinical studies demonstrate its efficacy in stabilizing mood and reducing the frequency and severity of manic episodes.

- Alzheimer’s Disease Research : Recent investigations into lithium’s effects on Alzheimer’s disease have shown promise. For instance, a study highlighted that lithium treatment reduced tau phosphorylation and amyloid-beta accumulation in animal models, suggesting potential therapeutic benefits for Alzheimer's patients.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation:

- Cell Line Studies : Experiments using neuronal cell lines indicated that treatment with this compound led to increased cell survival under stress conditions, likely due to its antioxidant properties.

In Vivo Studies

Animal studies have further elucidated the biological activity of lithium derivatives:

- Behavioral Assessments : In rodent models, administration of lithium compounds resulted in improved performance on tasks assessing memory and learning, supporting its role in cognitive enhancement.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium(1+) ion 5-(benzyloxy)pyridine-2-sulfinate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via desulfinative cross-coupling reactions using pyridine-2-sulfinate salts as precursors. A general procedure involves reacting 5-(benzyloxy)pyridine-2-sulfinate sodium with lithium salts under inert conditions (e.g., argon). Purity optimization requires silica gel column chromatography (hexane/ethyl acetate gradients) followed by recrystallization in polar aprotic solvents like acetonitrile . Key steps include monitoring reaction progress via TLC and verifying purity using HPLC (≥99% by area normalization).

Q. How should structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign benzyloxy protons (δ ~4.8–5.2 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm). Compare with sodium pyridine-2-sulfinate spectra for sulfinate group validation (δ ~120–130 ppm for SO₂⁻ in ¹³C NMR) .

- HRMS : Confirm molecular ion peaks matching the theoretical mass (e.g., m/z 255.22 for C₁₂H₁₀LiNO₃S) .

- FT-IR : Identify sulfinate stretching vibrations (~1000–1100 cm⁻¹) and benzyl ether C-O bonds (~1250 cm⁻¹) .

Q. What are the stability considerations for this lithium sulfinate under experimental storage?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under argon at –20°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to acidic conditions, which may cleave the benzyloxy group .

Advanced Research Questions

Q. How can contradictory reactivity data in sulfinate-mediated cross-coupling reactions be resolved?

- Methodological Answer : Contradictions (e.g., variable yields in arylations) arise from competing side reactions (e.g., desulfination vs. radical pathways). Mitigate this by:

- Screening ligands (e.g., bipyridines) to stabilize intermediates.

- Adjusting solvent polarity (e.g., DMF for polar transition states vs. toluene for radical pathways).

- Using kinetic studies (stopped-flow UV-Vis) to identify rate-determining steps .

- Reference analogous sodium sulfinate systems for mechanistic parallels .

Q. What computational methods are suitable for modeling the electronic effects of the benzyloxy substituent?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to:

- Map electrostatic potential surfaces, highlighting electron-rich sulfinate regions.

- Compare HOMO/LUMO energies with 5-(trifluoromethyl)pyridine-2-sulfinate derivatives to assess substituent effects on reactivity .

- Simulate transition states for desulfinative coupling to predict regioselectivity .

Q. How can spectroscopic discrepancies in sulfinate quantification be addressed?

- Methodological Answer : Discrepancies in UV-Vis or NMR integration may stem from paramagnetic lithium interactions. Use:

- EPR spectroscopy to detect unpaired electrons.

- Standard addition methods in quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Cross-validate with ion chromatography for lithium content .

Data Contradiction Analysis

Q. Why do reported yields vary in sulfinate-based heterocycle syntheses?

- Methodological Answer : Variability arises from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) enhance desulfination efficiency vs. electron-donating groups (e.g., benzyloxy) .

- Lithium counterion mobility : Higher ionic radius vs. sodium reduces solubility, necessitating crown ethers for phase-transfer catalysis .

- Reaction scale : Milligram-scale reactions often show lower yields due to inefficient mixing; optimize with flow chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.